molecular formula C9H8BrFO3 B3043897 5-Bromo-2-fluoro-4-methoxybenzoic acid methyl ester CAS No. 949465-86-5

5-Bromo-2-fluoro-4-methoxybenzoic acid methyl ester

Cat. No. B3043897
CAS RN: 949465-86-5
M. Wt: 263.06 g/mol
InChI Key: WZKLORZKOMEUCW-UHFFFAOYSA-N
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Description

“5-Bromo-2-fluoro-4-methoxybenzoic acid methyl ester” is a chemical compound with the molecular formula C8H6BrFO2 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the use of boronic esters . Protodeboronation of pinacol boronic esters is a common method used in organic synthesis . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromo, fluoro, methoxy, and carboxylic acid methyl ester groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodology : The synthesis of derivatives related to 5-Bromo-2-fluoro-4-methoxybenzoic acid methyl ester involves multiple steps including bromination, hydrolysis, cyanidation, methoxylation, and esterification. The process has been demonstrated with a similar compound, methyl 4-bromo-2-methoxybenzoate, yielding a high purity product (Chen Bing-he, 2008).
  • Derivatives from Natural Sources : Bromophenol derivatives related to this compound have been isolated from the red alga Rhodomela confervoides. These include compounds like 3-bromo-5-hydroxy-4-methoxyphenylacetic acid and its methyl ester, though they were found inactive against human cancer cell lines and microorganisms (Jielu Zhao et al., 2004).

Applications in Medicinal Chemistry

  • Intermediate in Drug Synthesis : Compounds similar to this compound are used as intermediates in the synthesis of drugs. For instance, a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, serves as a carboxylic acid moiety in dopamine and serotonin receptor antagonists (Y. Hirokawa, T. Horikawa, S. Kato, 2000).
  • Potential in Pharmacological Research : Ester derivatives of similar compounds have shown potent agonistic activity at 5-HT4 receptors, indicating potential applications in pharmacological research, such as in the study of serotonin receptors (D. Yang et al., 1997).

Future Directions

The future directions for research on “5-Bromo-2-fluoro-4-methoxybenzoic acid methyl ester” could involve further exploration of its synthesis, reactivity, and potential applications. Given the importance of boronic esters in organic synthesis , there could be potential for this compound in the development of new synthetic methodologies.

properties

IUPAC Name

methyl 5-bromo-2-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKLORZKOMEUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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